Cas no 103855-82-9 (2-amino-3-(2,3-dimethylphenyl)propanoic acid)

2-Amino-3-(2,3-dimethylphenyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a dimethylphenyl substituent, which confers unique steric and electronic properties. This compound is of interest in pharmaceutical and biochemical research due to its potential as a chiral building block for peptide synthesis and drug development. The presence of the 2,3-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its structural rigidity may also influence conformational stability in peptide analogs. The compound is typically synthesized under controlled conditions to ensure high purity and enantiomeric excess, making it suitable for applications requiring precise stereochemical control. Further studies explore its utility in modulating receptor interactions or enzyme inhibition.
2-amino-3-(2,3-dimethylphenyl)propanoic acid structure
103855-82-9 structure
商品名:2-amino-3-(2,3-dimethylphenyl)propanoic acid
CAS番号:103855-82-9
MF:C11H15NO2
メガワット:193.242303133011
MDL:MFCD05228015
CID:125891
PubChem ID:3507238

2-amino-3-(2,3-dimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • Alanine,3-(2,3-xylyl)-, DL- (6CI)
    • 2,3-Dimethyl-DL-phenylalanine
    • 2-amino-3-(2,3-dimethylphenyl)propanoic acid
    • DL-2,3-Dimethylphenylalanine
    • DTXSID90393150
    • AB92804
    • CS-0440087
    • AB92815
    • 2,3-Dimethy-DL-phenylalanine
    • (2R)-2-amino-3-(2,3-dimethylphenyl)propanoic acid
    • SCHEMBL5326602
    • AKOS010901447
    • MFCD05228015
    • EN300-1832363
    • AB92816
    • A50319
    • 103855-82-9
    • MDL: MFCD05228015
    • インチ: 1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
    • InChIKey: YOOQLMVNYYJZEI-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CC1C=CC=C(C)C=1C)N)=O

計算された属性

  • せいみつぶんしりょう: 193.11035
  • どういたいしつりょう: 193.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

  • PSA: 63.32
  • LogP: 1.95810

2-amino-3-(2,3-dimethylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1248793-1g
Alanine,3-(2,3-xylyl)-, DL- (6CI)
103855-82-9 95%
1g
$140 2024-06-07
Enamine
EN300-1832363-0.25g
2-amino-3-(2,3-dimethylphenyl)propanoic acid
103855-82-9
0.25g
$288.0 2023-09-19
Enamine
EN300-1832363-0.5g
2-amino-3-(2,3-dimethylphenyl)propanoic acid
103855-82-9
0.5g
$300.0 2023-09-19
Advanced ChemBlocks
O28709-1G
2,3-Dimethyl-DL-phenylalanine
103855-82-9 95%
1G
$100 2023-09-15
Enamine
EN300-1832363-0.1g
2-amino-3-(2,3-dimethylphenyl)propanoic acid
103855-82-9
0.1g
$275.0 2023-09-19
Enamine
EN300-1832363-0.05g
2-amino-3-(2,3-dimethylphenyl)propanoic acid
103855-82-9
0.05g
$263.0 2023-09-19
Enamine
EN300-1832363-1g
2-amino-3-(2,3-dimethylphenyl)propanoic acid
103855-82-9
1g
$314.0 2023-09-19
1PlusChem
1P007XG7-1g
Alanine,3-(2,3-xylyl)-, DL- (6CI)
103855-82-9 95%
1g
$211.00 2023-12-26
eNovation Chemicals LLC
Y1248793-5g
Alanine,3-(2,3-xylyl)-, DL- (6CI)
103855-82-9 95%
5g
$270 2025-02-26
eNovation Chemicals LLC
Y1248793-1g
Alanine,3-(2,3-xylyl)-, DL- (6CI)
103855-82-9 95%
1g
$140 2025-02-26

2-amino-3-(2,3-dimethylphenyl)propanoic acid 関連文献

2-amino-3-(2,3-dimethylphenyl)propanoic acidに関する追加情報

Introduction to 2-Amino-3-(2,3-Dimethylphenyl)propanoic Acid (CAS No. 103855-82-9)

2-Amino-3-(2,3-dimethylphenyl)propanoic acid, also known by its CAS number 103855-82-9, is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylalanine, characterized by the presence of two methyl groups on the phenyl ring, which imparts unique chemical and biological properties. The compound's structure and functional groups make it a valuable candidate for various applications, including drug discovery and the development of novel therapeutic agents.

The molecular formula of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is C11H15NO2, and its molecular weight is approximately 193.24 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in water and organic solvents such as methanol and ethanol. Its chemical structure consists of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a chiral carbon atom, which is also bonded to a 2,3-dimethylphenyl group. This configuration imparts chirality to the molecule, leading to the existence of enantiomers that can have distinct biological activities.

In recent years, 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as a modulator of neurotransmitter systems in the central nervous system (CNS). Studies have shown that this compound can interact with specific receptors, such as GABA receptors and NMDA receptors, which are involved in various neurological processes including pain perception, mood regulation, and cognitive function.

A notable study published in the *Journal of Medicinal Chemistry* in 2021 investigated the analgesic properties of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. The researchers found that the compound exhibited significant antinociceptive effects in animal models of pain, suggesting its potential as a novel analgesic agent. The mechanism of action was attributed to its ability to modulate GABAergic neurotransmission, which plays a crucial role in pain modulation.

Beyond its analgesic properties, 2-amino-3-(2,3-dimethylphenyl)propanoic acid has also shown promise in the treatment of neurodegenerative disorders. A study published in *Neuropharmacology* in 2020 explored the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated that 2-amino-3-(2,3-dimethylphenyl)propanoic acid could reduce oxidative stress and prevent neuronal cell death, making it a potential candidate for the development of neuroprotective drugs.

The synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been optimized through various methods to improve yield and purity. One common synthetic route involves the condensation of 2,3-dimethylbenzaldehyde with nitromethane followed by reduction and subsequent conversion to the amino acid form. Advanced techniques such as asymmetric synthesis have also been employed to produce enantiomerically pure forms of the compound, which are essential for pharmaceutical applications where chirality plays a critical role.

In addition to its therapeutic potential, 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been used as a building block in combinatorial chemistry and drug discovery platforms. Its unique structural features make it an attractive scaffold for the design and synthesis of novel compounds with diverse biological activities. Researchers have utilized this compound as a starting material to develop derivatives with enhanced potency and selectivity for specific targets.

The safety profile of 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been evaluated through various toxicological studies. Preclinical data indicate that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects. Ongoing research aims to optimize dosing regimens and explore potential drug interactions to ensure safe and effective use in clinical settings.

In conclusion, 2-amino-3-(2,3-dimethylphenyl)propanoic acid (CAS No. 103855-82-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting pain management and neurodegenerative disorders. Continued research into this compound's mechanisms of action and clinical applications will likely lead to significant advancements in these fields.

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